Chroman-3-carbaldéhyde

Vue d'ensemble

Description

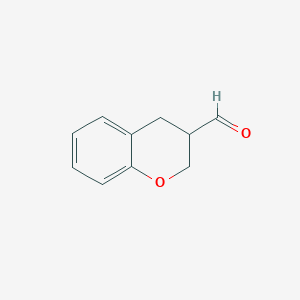

Chroman-3-carbaldehyde is an organic compound belonging to the chromene family, characterized by a chroman ring structure with an aldehyde functional group at the third position. This compound is notable for its diverse applications in organic synthesis and medicinal chemistry due to its unique structural properties.

Applications De Recherche Scientifique

Chroman-3-carbaldéhyde : Une analyse complète des applications de la recherche scientifique

Synthèse des hétérocycles : Le this compound sert de composant de base dans la synthèse de nouveaux hétérocycles, tels que les 3H-chroméno[3–c]quinoléines, qui sont précieux en chimie médicinale en raison de leurs activités biologiques potentielles .

Synthèse énantiosélective : Il est utilisé dans la synthèse énantio- et diastéréosélective de chroman-2-ones et de chromanes fonctionnalisés, qui sont importants dans le développement des produits pharmaceutiques .

Activité antimicrobienne : Les dérivés du this compound ont démontré des activités antimicrobiennes, indiquant leur utilisation potentielle dans le développement de nouveaux agents antimicrobiens .

Organocatalyse : Ce composé est impliqué dans des réactions organocatalytiques, telles que la réaction de Michael/hémiacétalisation en domino, qui sont cruciales pour créer des molécules complexes avec une grande précision .

Catalyse par nanoparticules : Il est utilisé dans des réactions à trois composants impliquant des nanoparticules comme catalyseurs pour produire des dérivés de chromone-tétrahydropyrimidine, mettant en évidence son rôle dans la chimie verte et la catalyse .

Inhibiteurs multi-cibles : Des dérivés du this compound ont été identifiés comme des inhibiteurs multi-cibles, ce qui peut être significatif dans le traitement de diverses maladies .

Mécanisme D'action

Target of Action

Chroman-3-carbaldehyde, a derivative of chromone, is known to possess a spectrum of biological activities . The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities . .

Mode of Action

It’s known that the substitution pattern of the chromone scaffold, which chroman-3-carbaldehyde is a part of, determines different types of biological activities .

Biochemical Pathways

Chroman-3-carbaldehyde is a part of the chromone family, and chromone derivatives have been found to affect various biochemical pathways. For instance, microbiota-derived indoles, which include chromone derivatives, have been found to alleviate intestinal inflammation and modulate the gut microbiota . .

Pharmacokinetics

It’s important to note that the pharmacokinetic properties of a drug molecule are crucial for its bioavailability .

Result of Action

Some analogs of 2h/4h-chromene, which chroman-3-carbaldehyde is a part of, have been found to trigger cell apoptosis and cause a substantial reduction in cell invasion and cell migration percentage .

Action Environment

It’s known that the reaction involving chroman-3-carbaldehyde depends on factors such as visible light, photoredox catalyst, base, anhydrous solvent, and inert atmosphere .

Analyse Biochimique

Biochemical Properties

Chroman-3-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme aldehyde dehydrogenase, which catalyzes the oxidation of chroman-3-carbaldehyde to chroman-3-carboxylic acid. This reaction is essential for the metabolism and detoxification of aldehydes in cells. Additionally, chroman-3-carbaldehyde can form Schiff bases with amino groups in proteins, leading to the formation of stable adducts that can affect protein function and stability .

Cellular Effects

Chroman-3-carbaldehyde has been shown to influence various cellular processes. In cancer cells, it can induce apoptosis by activating the intrinsic apoptotic pathway, leading to cell death. This effect is mediated through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. In normal cells, chroman-3-carbaldehyde can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell growth, differentiation, and survival. Furthermore, chroman-3-carbaldehyde can affect gene expression by acting as a transcriptional regulator, influencing the expression of genes involved in cellular metabolism and stress responses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Chroman-3-carbaldehyde can be synthesized through various methods. One common approach involves the Vilsmeier-Haack reaction, where chroman is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group at the third position . Another method includes the organocatalytic conjugate addition of nitroalkanes to 2H-chromene-3-carbaldehydes, which provides highly functionalized chroman derivatives .

Industrial Production Methods: Industrial production of chroman-3-carbaldehyde typically involves large-scale Vilsmeier-Haack reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the selective formation of the desired aldehyde group while minimizing by-products.

Analyse Des Réactions Chimiques

Types of Reactions: Chroman-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or acetals depending on the reagents used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or alcohols in the presence of acid catalysts.

Propriétés

IUPAC Name |

3,4-dihydro-2H-chromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,6,8H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMVATYIJXKRBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944903-95-1 | |

| Record name | 3,4-dihydro-2H-1-benzopyran-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-{(4S)-4-[(1S)-1-methylpropyl]-2-oxo-1,3-oxazolidin-3-YL}piperidine-1-carboxylate](/img/structure/B1394400.png)

![4-[(tert-Butoxycarbonyl)amino]-2-(4-methylbenzyl)-butanoic acid](/img/structure/B1394413.png)